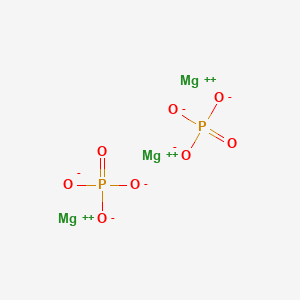
Magnesium phosphate
Übersicht
Beschreibung
Magnesium phosphate is a general term for salts of magnesium and phosphate appearing in several forms and hydrates. The most common forms include monothis compound (Mg(H₂PO₄)₂), dithis compound (MgHPO₄), and trithis compound (Mg₃(PO₄)₂) . These compounds are important in various biological and industrial processes, and they are often used as dietary supplements to provide magnesium and phosphorus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
-
Reaktion von Magnesium mit Phosphorsäure
Gleichung: 3Mg + 2H₃PO₄ → Mg₃(PO₄)₂ + 3H₂
Bedingungen: Diese Reaktion beinhaltet die direkte Kombination von Magnesiummetall mit Phosphorsäure.
-
Reaktion von Magnesiumhydroxid mit Phosphorsäure
Gleichung: 3Mg(OH)₂ + 2H₃PO₄ → Mg₃(PO₄)₂ + 6H₂O
Bedingungen: Magnesiumhydroxid reagiert mit Phosphorsäure unter Bildung von Magnesiumphosphat und Wasser.
-
Reaktion von Magnesiumoxid mit Phosphorsäure
Gleichung: 3MgO + 2H₃PO₄ → Mg₃(PO₄)₂ + 3H₂O
Bedingungen: Magnesiumoxid reagiert mit Phosphorsäure unter Bildung von Magnesiumphosphat.
-
Reaktion zwischen Trinatriumphosphat und Magnesiumsulfat
Industrielle Produktionsmethoden
Die industrielle Herstellung von Magnesiumphosphat erfolgt oft durch Reaktion von Magnesiumsalzen mit Phosphorsäure unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess kann Schritte wie Filtration, Trocknung und Kristallisation umfassen, um die gewünschte Form von Magnesiumphosphat zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
-
Hydrolyse
Gleichung: Mg₃(PO₄)₂ + 6H₂O → 2H₃PO₄ + 3Mg(OH)₂
Bedingungen: Magnesiumphosphat reagiert mit Wasser unter Bildung von Phosphorsäure und Magnesiumhydroxid.
-
Reaktion mit Salzsäure
Gleichung: Mg₃(PO₄)₂ + 6HCl → 3MgCl₂ + 2H₃PO₄
Bedingungen: Magnesiumphosphat reagiert mit Salzsäure unter Bildung von Magnesiumchlorid und Phosphorsäure.
Häufige Reagenzien und Bedingungen
Wasser: Wird in Hydrolysereaktionen verwendet.
Salzsäure: Wird in Säure-Base-Reaktionen verwendet, um Magnesiumchlorid und Phosphorsäure zu bilden.
Hauptprodukte, die gebildet werden
Phosphorsäure (H₃PO₄): Wird sowohl in Hydrolyse- als auch in Säure-Base-Reaktionen gebildet.
Magnesiumhydroxid (Mg(OH)₂): Wird während der Hydrolyse gebildet.
Magnesiumchlorid (MgCl₂): Wird während der Reaktion mit Salzsäure gebildet.
Analyse Chemischer Reaktionen
Types of Reactions
-
Hydrolysis
Equation: Mg₃(PO₄)₂ + 6H₂O → 2H₃PO₄ + 3Mg(OH)₂
Conditions: Magnesium phosphate reacts with water to form phosphoric acid and magnesium hydroxide.
-
Reaction with Hydrochloric Acid
Equation: Mg₃(PO₄)₂ + 6HCl → 3MgCl₂ + 2H₃PO₄
Conditions: This compound reacts with hydrochloric acid to produce magnesium chloride and phosphoric acid.
Common Reagents and Conditions
Water: Used in hydrolysis reactions.
Hydrochloric Acid: Used in acid-base reactions to form magnesium chloride and phosphoric acid.
Major Products Formed
Phosphoric Acid (H₃PO₄): Formed in both hydrolysis and acid-base reactions.
Magnesium Hydroxide (Mg(OH)₂): Formed during hydrolysis.
Magnesium Chloride (MgCl₂): Formed during reaction with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Magnesiumphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
-
Biomedizin
-
Industrielle Anwendungen
-
Pharmazeutika
Nahrungsergänzungsmittel: Wird verwendet, um Magnesium und Phosphor in Nahrungsergänzungsmitteln zu liefern.
Wirkmechanismus
Magnesiumphosphat entfaltet seine Wirkungen hauptsächlich durch seine Rolle als Quelle für Magnesium- und Phosphationen. Magnesium ist ein Cofaktor für über 300 Enzyme und ist an verschiedenen physiologischen Prozessen beteiligt, darunter Energieproduktion, Proteinsynthese und Muskelfunktion . Phosphationen sind für die Bildung von ATP, DNA und RNA unerlässlich .
Wirkmechanismus
Magnesium phosphate exerts its effects primarily through its role as a source of magnesium and phosphate ions. Magnesium is a cofactor for over 300 enzymes and is involved in various physiological processes, including energy production, protein synthesis, and muscle function . Phosphate ions are essential for the formation of ATP, DNA, and RNA .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
-
Magnesiumsulfat (MgSO₄)
-
Magnesiumcitrat (Mg₃(C₆H₅O₇)₂)
-
Magnesiumoxid (MgO)
Einzigartigkeit von Magnesiumphosphat
Magnesiumphosphat ist aufgrund seiner Kombination von Magnesium- und Phosphationen einzigartig, was es besonders nützlich für Anwendungen macht, die beide Elemente erfordern. Seine Biokompatibilität und Bioabbaubarkeit machen es ideal für biomedizinische Anwendungen, während seine schnellhärtenden Eigenschaften in industriellen Anwendungen von Vorteil sind .
Eigenschaften
IUPAC Name |
trimagnesium;diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVALZJMUIHGIMD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg3(PO4)2, Mg3O8P2 | |
| Record name | Magnesium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10043-83-1 (Parent) | |
| Record name | Magnesium phosphate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00872527 | |
| Record name | Trimagnesium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Odorless iridescent solid; [HSDB] White odorless powder; [MSDSonline] | |
| Record name | Phosphoric acid, magnesium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium phosphate, tribasic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN COLD OR HOT WATER; INSOL IN LIQUID AMMONIA; SOL IN AMMONIUM SALT SOLN | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Crystallizes with 5, 8, and 22 H2O /molecules/ ... salts are practically insoluble in water but readily soluble in acids; density (octahydrate): 2.19; density (22 H2O): 1.66 | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
IT NEUTRALIZES EXCESS ACID OF STOMACH BUT PRODUCES NO EXCESS ALKALINIZATION OF SYSTEM. IT HAS MILD LAXATIVE ACTION. | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RHOMBIC PLATES | |
CAS No. |
7757-87-1 | |
| Record name | Magnesium phosphate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphoric acid, magnesium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimagnesium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimagnesium bis(orthophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PHOSPHATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK14ETW2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1,184 °C | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)






![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)



![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)

